

# VZ185 vs. dBRD9: A Comparative Analysis of Two PROTAC Degraders Targeting BRD9

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## Compound of Interest

Compound Name: VZ185

Cat. No.: B611792

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In the rapidly evolving field of targeted protein degradation, two prominent PROTACs, **VZ185** and dBRD9, have emerged as valuable chemical tools for studying the biological functions of Bromodomain-containing protein 9 (BRD9). Both molecules induce the degradation of BRD9, a subunit of the BAF/PBAF chromatin remodeling complexes implicated in certain cancers. However, they achieve this through distinct mechanisms and exhibit different selectivity profiles. This guide provides a detailed comparative analysis of **VZ185** and dBRD9, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.

## At a Glance: Key Differences

Feature	VZ185	dBRD9
Target(s)	Dual degrader of BRD9 and BRD7	Selective degrader of BRD9
E3 Ligase Recruited	von Hippel-Lindau (VHL)	Cereblon (CRBN)
Reported Potency	High nanomolar to picomolar DC50 for BRD9	Nanomolar DC50 for BRD9

## Quantitative Performance Data

The following tables summarize the degradation potency and cellular effects of **VZ185** and dBRD9 across various cell lines and assays.

**Table 1: Degradation Potency (DC50 Values)**

Compound	Target	Cell Line	DC50 (nM)	Assay Method
VZ185	BRD9	RI-1	1.8[1][2]	Western Blot
BRD7	RI-1	4.5[1][2]	Western Blot	
HiBiT-BRD9	HEK293	4[3][4]	HiBiT Assay	
HiBiT-BRD7	HEK293	34.5[3][4]	HiBiT Assay	
BRD9	EOL-1	2.3[4]	WES Assay	
BRD9	A-204	8.3[4]	WES Assay	
dBRD9	BRD9	MOLM-13	104[5]	Not Specified
BRD9	HEK293	90[6]	HiBiT Assay	

**Table 2: Cellular Activity (EC50/IC50 Values)**

Compound	Effect	Cell Line	EC50/IC50 (nM)	Assay Method
VZ185	Cytotoxicity	EOL-1	3[2][7]	CellTiter-Glo
Cytotoxicity	A-402	40[2][7]	CellTiter-Glo	
dBRD9-A	Anti-proliferative	MM cell lines	10 - 100[8]	MTT Assay

## Mechanism of Action and Selectivity

**VZ185** and dBRD9 are both heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of their target proteins. However, they utilize different E3 ubiquitin ligases.

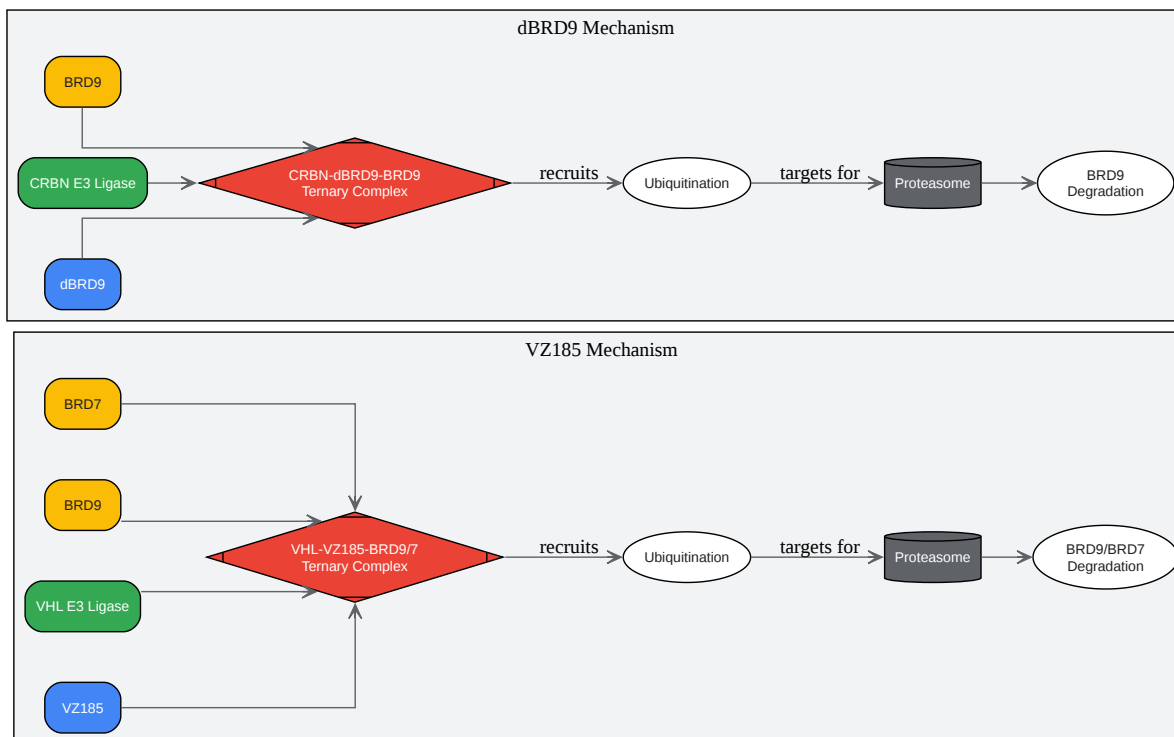
**VZ185** acts as a dual degrader, targeting both BRD9 and its close homolog BRD7.[1][3][9] It achieves this by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ligase and either BRD9 or BRD7, leading to their ubiquitination and subsequent degradation by the proteasome.[1][9] Proteomic studies have confirmed the high selectivity of **VZ185** for BRD7

and BRD9, with no significant degradation of other bromodomain-containing proteins or BAF/PBAF subunits observed.[1]

dBRD9, on the other hand, is a selective degrader of BRD9.[5] It recruits the Cereblon (CRBN) E3 ligase to form a ternary complex specifically with BRD9.[5] This selectivity is a key differentiator from **VZ185**. Proteomic analysis of cells treated with dBRD9 showed that BRD9 was the only protein significantly downregulated, highlighting its high specificity.[10]

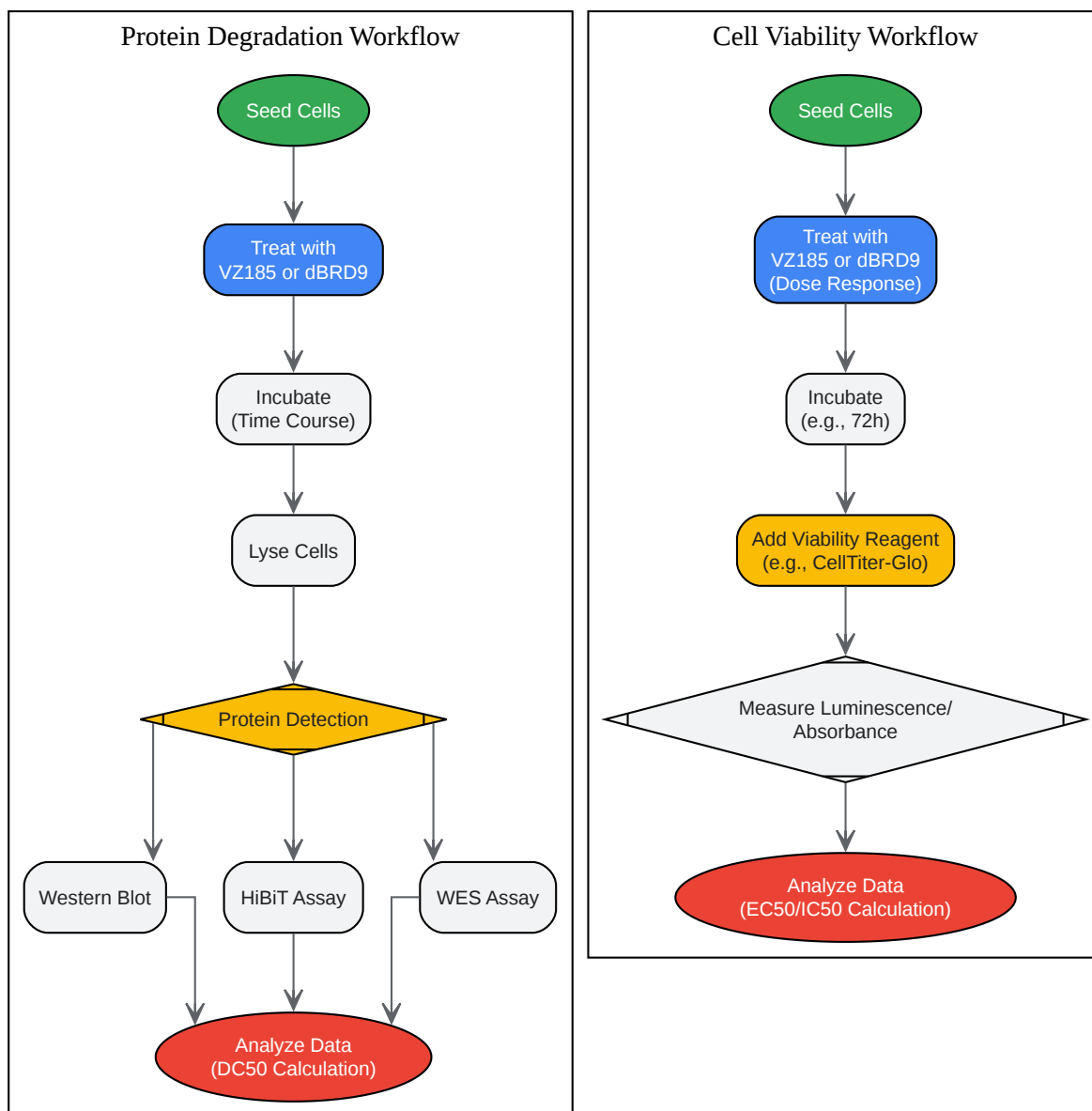
## Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.



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## PROTAC Mechanisms of Action



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